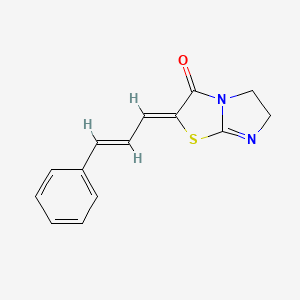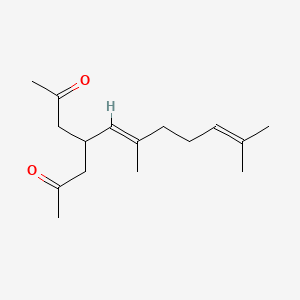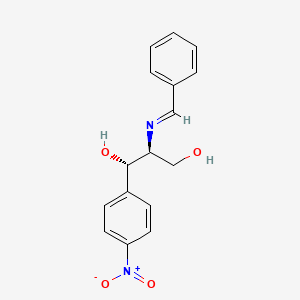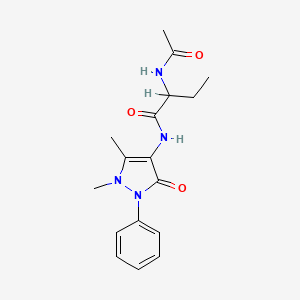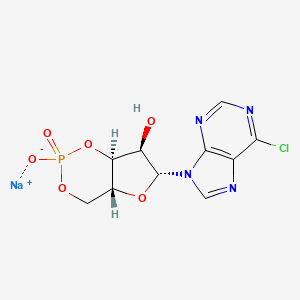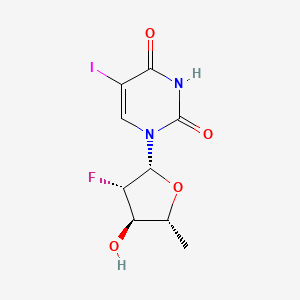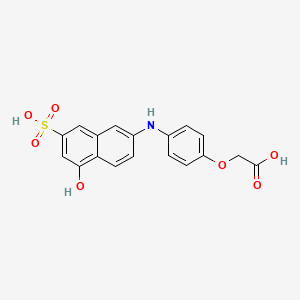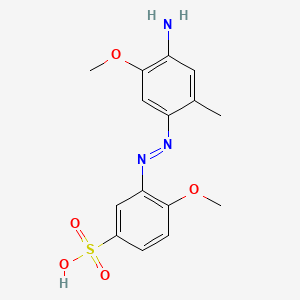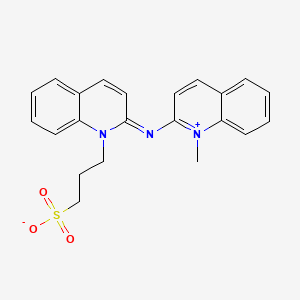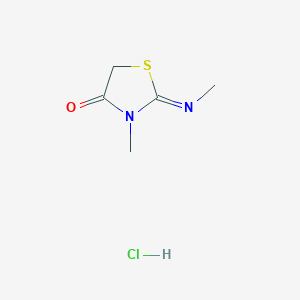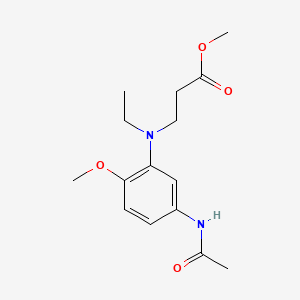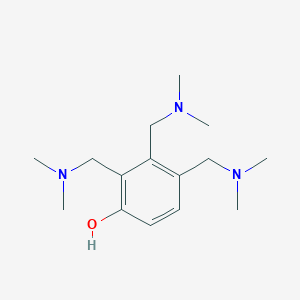
Tris((dimethylamino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris((dimethylamino)methyl)phenol: is an aromatic organic compound with the chemical formula C15H27N3O . It is characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This compound is widely used as a catalyst in various chemical reactions, particularly in the curing of epoxy resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris((dimethylamino)methyl)phenol is synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine . The reaction is typically carried out under vacuum conditions to remove the water produced during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows the same Mannich reaction principles but on a larger scale. The reaction is conducted in reactors designed to handle the removal of water and to maintain the necessary vacuum conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Tris((dimethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: The oxidation of the phenolic hydroxyl group can lead to the formation of quinones.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted amines.
Applications De Recherche Scientifique
Chemistry: Tris((dimethylamino)methyl)phenol is extensively used as a catalyst in the curing of epoxy resins. It acts as a homopolymerization catalyst and an accelerator with epoxy resin curing agents . This compound is also used in the synthesis of water-soluble metal phthalocyanines and phenolate anion-based branched/cross-linked anion exchange membranes .
Biology and Medicine: In biological research, this compound has been studied for its potential as a promoter factor for DNA .
Industry: Industrially, this compound is used in coatings, sealants, composites, adhesives, and elastomers . It is also employed in polyurethane chemistry and as a trimerization catalyst with polymeric MDI .
Mécanisme D'action
Tris((dimethylamino)methyl)phenol exerts its effects primarily through its tertiary amine and phenolic hydroxyl functionalities. The tertiary amine groups can participate in nucleophilic substitution reactions, while the phenolic hydroxyl group can undergo oxidation . These functionalities enable the compound to act as an effective catalyst in various chemical reactions, particularly in the curing of epoxy resins .
Comparaison Avec Des Composés Similaires
- 2,4,6-Tris(dimethylaminomethyl)phenol
- Phenol, 2,4,6-tris[(dimethylamino)methyl]-
Uniqueness: Tris((dimethylamino)methyl)phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This dual functionality allows it to act as a versatile catalyst in various chemical reactions, particularly in the curing of epoxy resins .
Propriétés
Numéro CAS |
26444-72-4 |
|---|---|
Formule moléculaire |
C15H27N3O |
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
2,3,4-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O/c1-16(2)9-12-7-8-15(19)14(11-18(5)6)13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3 |
Clé InChI |
CIPOCPJRYUFXLL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C(=C(C=C1)O)CN(C)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


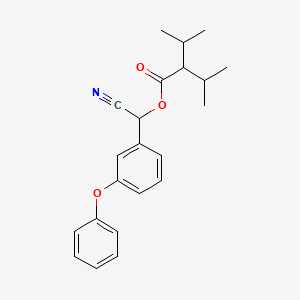
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
